molecular formula C15H14BrNO2 B6358664 2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid CAS No. 1547131-56-5

2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid

Cat. No. B6358664
CAS RN: 1547131-56-5
M. Wt: 320.18 g/mol
InChI Key: ORBOZDPKLINAJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of two phenyl rings, one with an amino group and the other with a bromo group, connected by a three-carbon chain ending in a carboxylic acid group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The amino and bromo groups on the phenyl rings, as well as the carboxylic acid group, make this compound potentially reactive. It could participate in various types of chemical reactions, such as nucleophilic substitution reactions, condensation reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound could also exhibit acidic properties due to the carboxylic acid group .

Safety and Hazards

As with any chemical compound, handling “2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. Compounds with similar structures have been studied for their potential uses in various fields, including medicine and materials science .

properties

IUPAC Name

2-(4-aminophenyl)-3-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBOZDPKLINAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)N)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-3-(4-bromophenyl)propanoic acid

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